molecular formula C16H18N4O3S3 B2743474 N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE CAS No. 637326-26-2

N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B2743474
CAS No.: 637326-26-2
M. Wt: 410.53
InChI Key: LDRONMGPXZTAPX-UHFFFAOYSA-N
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Description

N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a pyrrolidine ring, and a benzamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the formation of the thiadiazole ring. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with an appropriate alkylating agent to introduce the prop-2-enylsulfanyl group.

Subsequently, the pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate is reacted with a pyrrolidine derivative. Finally, the benzamide group is attached through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow chemistry techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The prop-2-enylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylsulfanylacetamide
  • 4-ethyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)thiadiazole-5-carboxamide
  • N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide

Uniqueness

N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in research and development.

Properties

IUPAC Name

N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S3/c1-2-11-24-16-19-18-15(25-16)17-14(21)12-5-7-13(8-6-12)26(22,23)20-9-3-4-10-20/h2,5-8H,1,3-4,9-11H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRONMGPXZTAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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